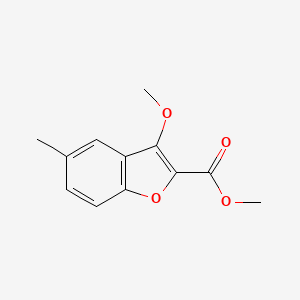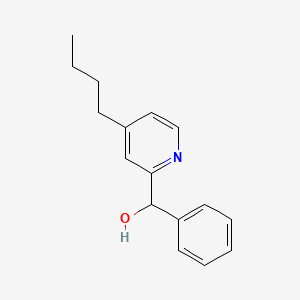
(4-Butylpyridin-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Butylpyridin-2-yl)(phenyl)methanol is an organic compound with the molecular formula C16H19NO It is characterized by a pyridine ring substituted with a butyl group at the 4-position and a phenylmethanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Butylpyridin-2-yl)(phenyl)methanol typically involves the reaction of 4-butylpyridine with benzaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form secondary alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Introduction of various functional groups onto the pyridine ring.
Scientific Research Applications
(4-Butylpyridin-2-yl)(phenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Butylpyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (4-Butylphenyl)-pyridin-2-ylmethanol
- (4-Butylpyridin-2-yl)(phenyl)methanone
- (4-Butylpyridin-2-yl)(phenyl)methane
Comparison: (4-Butylpyridin-2-yl)(phenyl)methanol is unique due to the presence of both a butyl group and a phenylmethanol group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
(4-butylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C16H19NO/c1-2-3-7-13-10-11-17-15(12-13)16(18)14-8-5-4-6-9-14/h4-6,8-12,16,18H,2-3,7H2,1H3 |
InChI Key |
PZSWTZYSJNAYSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15057138.png)
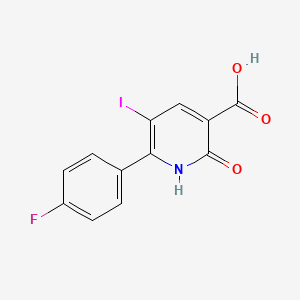
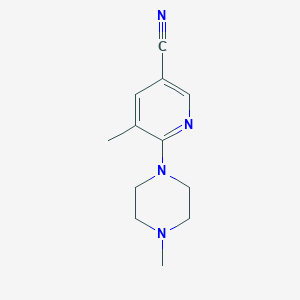
![1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15057150.png)
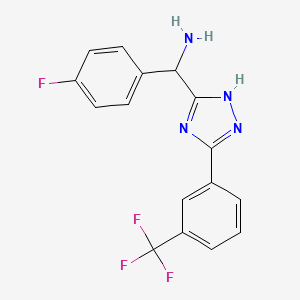
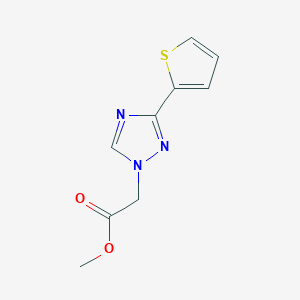
![N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B15057173.png)

![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15057178.png)
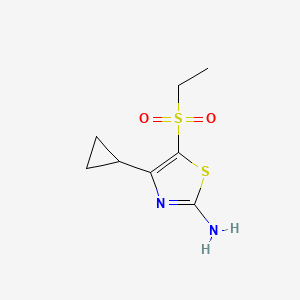
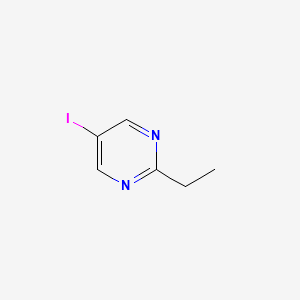

![3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15057202.png)
